Bis(6-methylheptyl) Phthalate-3,4,5,6-d4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

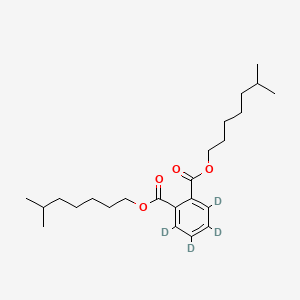

bis(6-methylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-19(2)13-7-5-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-12-6-8-14-20(3)4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3/i9D,10D,15D,16D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFPVINAQGWBRJ-MIQLSMKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCC(C)C)C(=O)OCCCCCC(C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334435 |

Source

|

| Record name | Bis(6-methylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2209087-06-7 |

Source

|

| Record name | Bis(6-methylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(6-methylheptyl) Phthalate-3,4,5,6-d4

This technical guide provides a comprehensive overview of the chemical and physical properties, applications, and analytical methodologies related to Bis(6-methylheptyl) Phthalate-3,4,5,6-d4. The information is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize stable isotope-labeled internal standards for quantitative analysis.

Nomenclature and Chemical Identification

This compound is the deuterium-labeled form of Bis(6-methylheptyl) Phthalate (B1215562). The four hydrogen atoms on the benzene (B151609) ring of the phthalate core have been replaced with deuterium (B1214612) atoms.[1][2] This isotopic substitution provides a distinct mass-to-charge ratio, making it an ideal internal standard for mass spectrometry-based analytical techniques.[1][2] Its systematic IUPAC name is bis(6-methylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate.[2]

Common synonyms for the deuterated compound include Di-iso-octyl Phthalate-d4 and Phthalic Acid Bis-6-methylheptyl Ester-D4.[2][3] The non-deuterated form is also known as Diisooctyl phthalate (DIOP).[4][5][6][7]

Chemical and Physical Properties

The key chemical and physical properties of this compound and its non-labeled counterpart are summarized below. This data is crucial for method development, storage, and handling.

| Property | This compound | Bis(6-methylheptyl) Phthalate (Non-labeled) |

| CAS Number | 2209087-06-7[3] | 131-20-4[4][8], 27554-26-3[7] |

| Molecular Formula | C₂₄H₃₄D₄O₄[2] | C₂₄H₃₈O₄[4][8] |

| Molecular Weight | 394.59 g/mol [2][3] | 390.56 g/mol [4][6][8] |

| Isotopic Enrichment | 99 atom % D[3] | Not Applicable |

| Physical Description | Neat[9] / Powder[10] | Powder[10] |

| Solubility | Chloroform, Dichloromethane, DMSO[10] | Water: 0.09 mg/L. Soluble in Chloroform, Dichloromethane, DMSO.[10][11] |

| Boiling Point | Not specified | 235 °C[11] |

| Melting Point | Not specified | -50 °C[11] |

| Density | Not specified | 0.983 g/mL at 25 °C[11] |

| Vapor Pressure | Not specified | 5.50E-06 mm Hg[11] |

| Storage Conditions | Store at room temperature.[3][4] Protected from air and light.[10] | Sealed in dry, room temperature conditions.[5] |

| Stability | Stable under recommended storage conditions. Re-analyze after 3 years.[3] | Stable |

Applications in Analytical Chemistry

The primary application of this compound is as an internal standard for the accurate quantification of phthalates in various matrices, including environmental and biological samples.[1][2] Phthalates are widely used as plasticizers and are under regulatory scrutiny due to their potential endocrine-disrupting properties.[2]

The use of stable isotope-labeled standards is critical in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to correct for matrix effects and variations in instrument response.[1][2] Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer, enabling reliable quantification.[2]

Experimental Protocols: Quantitative Analysis using Isotope Dilution

The following is a generalized protocol for the use of this compound as an internal standard in a typical analytical workflow.

Objective: To accurately quantify the concentration of Bis(6-methylheptyl) Phthalate in a sample (e.g., urine, water, or soil extract).

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform, dichloromethane) at a known concentration.

-

Sample Preparation:

-

Accurately measure a known volume or weight of the sample.

-

Perform necessary extraction procedures to isolate the phthalate analytes from the sample matrix. This may involve liquid-liquid extraction or solid-phase extraction (SPE).

-

-

Internal Standard Spiking:

-

Add a precise volume of the this compound stock solution to the prepared sample extract. The amount added should result in a detector response similar in magnitude to the expected analyte response.

-

-

Instrumental Analysis (LC-MS/MS or GC-MS):

-

Inject the spiked sample extract into the LC-MS/MS or GC-MS system.

-

Develop a chromatographic method that effectively separates the analyte from other matrix components.

-

Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the native analyte (Bis(6-methylheptyl) Phthalate) and the deuterated internal standard.

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve using standards of known analyte concentrations, also spiked with the same amount of internal standard. Plot the peak area ratio against the analyte concentration.

-

Determine the concentration of the analyte in the sample by comparing its peak area ratio to the calibration curve.

-

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Caption: Relationship between analyte and its deuterated internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 2209087-06-7 | Benchchem [benchchem.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. chemscene.com [chemscene.com]

- 5. Page loading... [guidechem.com]

- 6. Bis(6-methylheptyl) Phthalate | CymitQuimica [cymitquimica.com]

- 7. Diisooctyl phthalate | C24H38O4 | CID 33934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound [lgcstandards.com]

- 10. Bis(6-methylheptyl) Phthalate | 131-20-4 - Coompo [coompo.com]

- 11. parchem.com [parchem.com]

Technical Guide: Bis(6-methylheptyl) Phthalate-3,4,5,6-d4

CAS Number: 2209087-06-7

An In-depth Technical Resource for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on Bis(6-methylheptyl) Phthalate-3,4,5,6-d4, a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart, Bis(6-methylheptyl) Phthalate (B1215562) (also known as diisooctyl phthalate), and other related phthalate esters. This document is intended for researchers, scientists, and professionals in drug development and analytical testing who require precise and reliable methods for phthalate analysis.

Core Compound Data

This compound is a stable isotope-labeled form of Bis(6-methylheptyl) Phthalate, a plasticizer that can be found as a contaminant in various materials. The incorporation of four deuterium (B1214612) atoms on the benzene (B151609) ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical techniques.

| Property | Value |

| CAS Number | 2209087-06-7 |

| Non-labeled CAS Number | 131-20-4 |

| Molecular Formula | C24D4H34O4 |

| Molecular Weight | 394.58 g/mol |

| Synonyms | Di-iso-octyl Phthalate-d4, Phthalic Acid Bis-6-methylheptyl Ester-d4 |

| Isotopic Enrichment | ≥ 99 atom % D |

| Chemical Purity | ≥ 98% |

Experimental Protocols

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the quantification of phthalates in complex matrices such as environmental samples, food and beverages, and consumer products. The following is a generalized experimental protocol for the analysis of phthalates using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: Liquid-Liquid Extraction for Aqueous Samples (e.g., Beverages)

-

Sample Collection : Collect 150 mL of the liquid sample in a pre-cleaned glass container. To avoid contamination, ensure all glassware is thoroughly washed and rinsed with acetone (B3395972) and hexane (B92381), then heated at 120°C for at least 14 hours.

-

Internal Standard Spiking : Add a known volume of this compound solution (e.g., 150 µL of a 10 µg/L solution in hexane) to the sample. This deuterated standard serves as a surrogate to monitor extraction efficiency.

-

Extraction : Transfer the spiked sample to a separatory funnel. Add 10 mL of hexane and shake vigorously for 5-10 minutes. Allow the layers to separate.

-

Repeat Extraction : Collect the organic (hexane) layer and repeat the extraction of the aqueous layer with a fresh 10 mL of hexane.

-

Concentration : Combine the hexane extracts and evaporate to a smaller volume using a rotary evaporator at a controlled temperature (e.g., 36°C). Further concentrate the sample to near dryness under a gentle stream of nitrogen.

-

Reconstitution : Reconstitute the dried residue in a precise volume of hexane (e.g., 150 µL) containing another deuterated internal standard (e.g., diethyl phthalate-d4) to monitor instrumental drift. The sample is now ready for GC-MS analysis.

GC-MS Instrumental Analysis

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.5 µm film thickness, 5% diphenyl/95% dimethyl siloxane) |

| Injection Mode | Splitless, 1 µL injection volume |

| Injector Temperature | 280°C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 80°C for 1 min, ramp at 20°C/min to 200°C, then ramp at 10°C/min to 300°C and hold for 8 min. |

| MS Transfer Line Temp. | 300°C |

| Ion Source Temperature | 250°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Analysis

Quantification is performed by creating a calibration curve using standards of the target phthalates with a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of this compound is plotted against the concentration of the analyte.

Visualizations

Experimental Workflow for Phthalate Analysis

Caption: Workflow for Phthalate Analysis.

This diagram illustrates the key steps in the analytical workflow for the quantification of phthalates in aqueous samples using a deuterated internal standard like this compound. The process begins with sample preparation, followed by instrumental analysis using GC-MS, and concludes with data processing and quantification.

An In-depth Technical Guide to the Physical Properties of Bis(6-methylheptyl) Phthalate-3,4,5,6-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Bis(6-methylheptyl) Phthalate-3,4,5,6-d4. This deuterated phthalate (B1215562) ester is primarily utilized as an internal standard for the quantitative analysis of its non-deuterated analogue, Bis(6-methylheptyl) Phthalate, in various matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Its near-identical chemical behavior and distinct mass shift make it an ideal tool for correcting variations during sample preparation and analysis, ensuring accurate and precise quantification.[2]

Core Physicochemical Data

The incorporation of four deuterium (B1214612) atoms on the phthalic acid ring minimally affects the compound's physical properties, such as boiling point, density, and solubility, compared to its non-deuterated counterpart. However, it results in a predictable increase in molecular weight. The data presented below is for the non-deuterated analogue, Bis(6-methylheptyl) Phthalate (CAS No. 131-20-4), unless otherwise specified.[3][4] These values serve as a close approximation for the deuterated compound.

Table 1: Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Phthalic Acid Bis-6-methylheptyl Ester-d4 |

| Molecular Formula | C₂₄H₃₄D₄O₄ |

| Molecular Weight | 394.61 g/mol |

| CAS Number | 2209087-06-0 |

| Non-Deuterated Analogue | Bis(6-methylheptyl) Phthalate |

| Analogue CAS Number | 131-20-4 |

| Analogue Molecular Formula | C₂₄H₃₈O₄ |

| Analogue Molecular Weight | 390.56 g/mol [4][5] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Description | Powder[6] |

| Viscosity | 83 cP at 20 °C[3] |

| Autoignition Temperature | 393 °C[3] |

| Water Solubility | 2.30 x 10⁻⁷ M[3] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions[3] |

| Solvents | Chloroform, Dichloromethane, DMSO[6] |

Experimental Protocols

Determination of Boiling Point (Micro-Scale Method)

The boiling point of a high-molecular-weight liquid can be determined using a small sample volume with a Thiele tube apparatus.

-

Sample Preparation: A small glass vial (e.g., a Durham tube) is attached to a thermometer with a rubber band, ensuring the bottom of the vial is level with the thermometer's bulb. The vial is filled to about half-full with the sample liquid (approximately 0.25-0.5 mL).

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed (open-end down) into the liquid in the vial.

-

Heating: The thermometer and vial assembly is placed in a Thiele tube containing a high-boiling heat-transfer fluid (e.g., mineral oil). The Thiele tube is then gently heated.

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the capillary tube. The heating is continued until a continuous and rapid stream of bubbles is observed.

-

Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. The barometric pressure should also be recorded.

Determination of Solubility (Shake-Flask Method)

The equilibrium solubility of a compound in a specific solvent can be determined using the shake-flask method, a widely accepted technique.

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed, airtight container such as a screw-capped vial. This ensures that a saturated solution is formed.

-

Equilibration: The container is agitated in a constant temperature bath for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: After equilibration, the mixture is allowed to stand, and the undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).

-

Quantification: The concentration of the solute in the clear, saturated filtrate is then measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A calibration curve created with standards of known concentrations is used for accurate quantification.

-

Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualization of Application

As this compound is primarily used as an internal standard in bioanalytical and environmental studies, the following diagram illustrates its role in a typical quantitative LC-MS workflow.

Caption: Workflow for analyte quantification using an internal standard.

References

An In-depth Technical Guide to the Synthesis of Bis(6-methylheptyl) Phthalate-3,4,5,6-d4

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of Bis(6-methylheptyl) Phthalate-3,4,5,6-d4, a deuterated internal standard crucial for accurate quantification in various analytical studies. This document details the necessary starting materials, a robust experimental protocol, purification techniques, and methods for chemical characterization.

Introduction

This compound is the deuterium-labeled analogue of Bis(6-methylheptyl) Phthalate (B1215562). The incorporation of deuterium (B1214612) atoms into the phthalate ring provides a distinct mass difference, making it an ideal internal standard for chromatographic and mass spectrometric analysis. Its use allows for the correction of analyte losses during sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of quantitative methods for the determination of phthalate esters in complex matrices. Phthalate esters are widely used as plasticizers and are of significant interest to researchers in environmental science, toxicology, and drug development due to their potential endocrine-disrupting properties.

Materials and Methods

The synthesis of this compound is achieved through a direct esterification of commercially available Phthalic-3,4,5,6-d4 acid with 6-methyl-1-heptanol (B128184).

Starting Materials

A critical first step is sourcing high-purity starting materials. The required reagents are listed in the table below.

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |

| Phthalic-3,4,5,6-d4 acid | 87976-26-9 | C₈H₂D₄O₄ | 170.16 | Available from various chemical suppliers. Isotopic purity should be ≥98 atom % D. |

| 6-Methyl-1-heptanol | 1653-40-3 | C₈H₁₈O | 130.23 | Commercially available. Purity should be ≥98%. |

| p-Toluenesulfonic acid monohydrate | 6192-52-5 | C₇H₁₀O₄S | 190.22 | Reagent grade, suitable as a catalyst. |

| Toluene (B28343) | 108-88-3 | C₇H₈ | 92.14 | Anhydrous, for use as a solvent and for azeotropic removal of water. |

| Sodium bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | For neutralization. |

| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 | For drying the organic phase. |

Experimental Protocol: Fischer Esterification

The synthesis is based on the Fischer-Speier esterification method, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Reaction Scheme:

Figure 1: Reaction scheme for the synthesis of this compound.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Phthalic-3,4,5,6-d4 acid (1.0 eq), 6-methyl-1-heptanol (2.2 eq), and p-toluenesulfonic acid monohydrate (0.1 eq). Add a sufficient volume of toluene to facilitate stirring and azeotropic removal of water.

-

Esterification: Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Experimental Workflow Diagram:

Figure 2: Workflow for the synthesis and purification of the target compound.

Purification

The crude product is purified by column chromatography on silica (B1680970) gel.

Procedure:

-

Column Preparation: Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexanes).

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate (B1210297) in hexanes.

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless oil.

Data Presentation

The following table summarizes the expected quantitative and qualitative data for the synthesized this compound.

| Parameter | Expected Value/Data |

| Chemical Formula | C₂₄H₃₄D₄O₄ |

| Molecular Weight | 394.61 g/mol |

| Appearance | Colorless to pale yellow oil |

| Expected Yield | 70-85% |

| Purity (by GC-MS) | ≥98% |

| Isotopic Purity | ≥98 atom % D |

| ¹H NMR (CDCl₃) | Peaks corresponding to the 6-methylheptyl chains. Absence of aromatic protons. |

| ¹³C NMR (CDCl₃) | Peaks corresponding to the ester carbonyls and the alkyl chains. |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 394.3. Characteristic fragmentation pattern. |

Characterization

Detailed analytical techniques are employed to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the structure of the ester. The absence of signals in the aromatic region of the ¹H NMR spectrum confirms the deuteration of the phthalate ring.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern, confirming the identity and purity of the compound. The molecular ion peak at m/z 394.3 will be indicative of the deuterated product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will show characteristic absorption bands for the C=O stretching of the ester group (around 1730 cm⁻¹) and C-O stretching vibrations.

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis of this compound. The use of commercially available starting materials and a standard Fischer esterification protocol makes this synthesis accessible to researchers with a background in organic chemistry. The detailed experimental and purification procedures, along with the expected analytical data, provide a solid foundation for the successful preparation of this important internal standard for use in advanced analytical applications.

An In-Depth Technical Guide to Deuterium-Labeled Bis(6-methylheptyl) Phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled bis(6-methylheptyl) phthalate (B1215562), specifically Bis(6-methylheptyl) Phthalate-3,4,5,6-d4, is a stable isotope-labeled analog of the high molecular weight phthalate, bis(6-methylheptyl) phthalate. Phthalates are a class of synthetic chemicals widely used as plasticizers to increase the flexibility and durability of various polymer products.[1] Due to their ubiquitous presence in the environment and potential as endocrine disruptors, there is a significant research focus on their metabolic pathways, environmental fate, and toxicological effects.[2][3] Deuterium-labeled internal standards are crucial for the accurate quantification of phthalates and their metabolites in complex biological and environmental matrices.[4] This guide provides a comprehensive overview of the technical aspects of this compound, including its synthesis, physicochemical properties, and applications, with a focus on its role in analytical methodologies.

Physicochemical Properties and Specifications

Deuterium labeling on the aromatic ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification methods. The key specifications for commercially available this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [5] |

| Synonym(s) | Di-iso-octyl Phthalate-d4 | [5] |

| CAS Number | 2209087-06-7 | [5] |

| Molecular Formula | C₆D₄[COO(CH₂)₅CH(CH₃)₂]₂ | [5] |

| Molecular Weight | 394.59 g/mol | [5] |

| Isotopic Enrichment | ≥99 atom % D | [5] |

| Unlabeled CAS No. | 131-20-4 | [5] |

| Unlabeled Mol. Wt. | 390.56 g/mol | [6] |

Synthesis

The synthesis of this compound is not extensively detailed in publicly available literature. However, it can be reasonably inferred to follow the well-established two-step esterification process used for producing phthalate esters.[7][8] The key distinction is the use of a deuterated starting material, phthalic anhydride-d4.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on known esterification methods for phthalates.

Step 1: Formation of the Monoester

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride-3,4,5,6-d4 in a molar excess of 6-methylheptan-1-ol.

-

Heat the mixture with stirring to a temperature below 100°C. This initial reaction is rapid and typically does not require a catalyst, leading to the formation of mono-(6-methylheptyl) phthalate-3,4,5,6-d4.[7]

Step 2: Formation of the Diester

-

To the reaction mixture from Step 1, add a suitable esterification catalyst. Common catalysts include sulfuric acid or organometallic compounds like tetrabutyl titanate.[7][8]

-

Increase the reaction temperature to 130-180°C to drive the second esterification, forming the diester.[9]

-

The water produced during the reaction is continuously removed, for example, by using a Dean-Stark apparatus, to shift the equilibrium towards the product side.

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Upon completion, the reaction mixture is cooled. The catalyst is neutralized and removed.

-

The crude product is then purified using techniques such as vacuum distillation or column chromatography to yield pure this compound.

Caption: Synthesis of Bis(6-methylheptyl) phthalate-d4.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for isotope dilution mass spectrometry (IDMS). This technique allows for the highly accurate and precise quantification of the unlabeled analyte in various matrices by correcting for sample loss during preparation and instrumental variability.

Use as an Internal Standard in Analytical Methods

This compound is particularly valuable in:

-

Human Biomonitoring: Assessing human exposure to phthalates by measuring their concentrations in biological samples like urine, blood, and breast milk.[2]

-

Environmental Monitoring: Quantifying the levels of phthalates in environmental samples such as water, soil, and air.[10]

-

Food Safety Analysis: Determining the migration of phthalates from packaging materials into foodstuffs.

-

Pharmacokinetic Studies: In drug development, understanding the metabolic fate of phthalates is crucial, as they can be present as excipients in drug formulations. Deuterium-labeled standards are essential for these metabolic studies.[11][12]

Experimental Protocol: Quantification of Bis(6-methylheptyl) Phthalate using Isotope Dilution GC-MS

This protocol outlines a general procedure for the analysis of bis(6-methylheptyl) phthalate in a liquid sample (e.g., water, urine) using its deuterated analog as an internal standard.

-

Sample Preparation:

-

To a known volume of the sample, a precise amount of this compound internal standard solution is added.

-

The sample is then subjected to an extraction procedure, such as liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., hexane) or solid-phase extraction (SPE).[13]

-

The organic extract is concentrated to a small volume under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

The concentrated extract is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

The GC is equipped with a suitable capillary column (e.g., DB-1) to separate the analyte from other components in the sample.[10]

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions for both the unlabeled analyte and the deuterated internal standard.

-

-

Quantification:

-

The concentration of the native bis(6-methylheptyl) phthalate in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

Caption: Workflow for Isotope Dilution Analysis.

Metabolic Pathways

While specific metabolic pathways for bis(6-methylheptyl) phthalate are not extensively detailed, the general metabolism of high molecular weight phthalates is well-understood.[12][14] It primarily involves a two-phase process.

-

Phase I: Hydrolysis: The diester is hydrolyzed by lipases and esterases, primarily in the gut and other tissues, to its monoester, mono-(6-methylheptyl) phthalate.[12]

-

Phase II: Oxidation and Conjugation: The monoester can undergo further oxidative metabolism on the alkyl chain, followed by conjugation (e.g., glucuronidation) to increase its water solubility and facilitate excretion in the urine.[12]

Deuterium-labeled bis(6-methylheptyl) phthalate can be used as a tracer to study these metabolic transformations and determine the excretion profiles of its metabolites.

Caption: General Metabolic Pathway of Phthalates.

Conclusion

Deuterium-labeled Bis(6-methylheptyl) phthalate is an indispensable tool for researchers and scientists in the fields of environmental science, toxicology, and drug development. Its primary role as an internal standard in isotope dilution mass spectrometry enables the accurate and reliable quantification of its unlabeled counterpart in a wide range of complex matrices. This capability is crucial for assessing human exposure, monitoring environmental contamination, ensuring food safety, and conducting pharmacokinetic studies. The well-defined physicochemical properties and the established analytical workflows underscore its importance in advancing our understanding of the environmental and health impacts of phthalates.

References

- 1. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

- 6. US5534652A - Preparation of plasticizer esters from phthalic anhydride residue - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid [cwejournal.org]

- 10. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]

- 11. Phthalates: European regulation, chemistry, pharmacokinetic and related toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Overview of phthalate ester pharmacokinetics in mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guide: Spectral and Application Data for Bis(6-methylheptyl) Phthalate-3,4,5,6-d4

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and applications of Bis(6-methylheptyl) Phthalate-3,4,5,6-d4. Given that this compound is primarily used as an internal standard, this document outlines its physicochemical properties, expected spectral data based on its unlabeled analogue, and a detailed protocol for its application in quantitative analysis.

Physicochemical Properties

This compound is the deuterium-labeled form of Bis(6-methylheptyl) Phthalate (B1215562). The deuterium (B1214612) labels are on the aromatic ring, which makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.[1]

| Property | Value | Source |

| Chemical Name | This compound | CDN Isotopes |

| Synonym(s) | Di-iso-octyl Phthalate-d4 | CDN Isotopes |

| CAS Number | 2209087-06-7 | CDN Isotopes |

| Molecular Formula | C₆D₄[COO(CH₂)₅CH(CH₃)₂]₂ | CDN Isotopes |

| Molecular Weight | 394.59 g/mol | CDN Isotopes |

| Isotopic Enrichment | ≥99 atom % D | CDN Isotopes |

| Primary Application | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS | MedChemExpress |

| Unlabeled CAS | 131-20-4 | CDN Isotopes |

| Unlabeled MW | 390.56 g/mol | Santa Cruz Biotechnology |

Spectral Data (Reference)

While specific spectral data for the deuterated compound is typically found on the lot-specific Certificate of Analysis provided by the manufacturer, detailed spectral information for the unlabeled parent compound, Bis(6-methylheptyl) phthalate, serves as an essential reference.

Mass Spectrometry (MS)

The mass spectrum of the deuterated standard will be nearly identical to its unlabeled counterpart, with the key difference being a mass shift. For this compound, a mass increase of 4 Da is expected (M+4).[2] This allows for clear differentiation in selected ion monitoring (SIM) or extracted ion chromatogram (XIC) analysis.

Mass spectral data for the unlabeled compound is available in databases such as mzCloud, often showing fragmentation patterns typical of phthalates, including a characteristic ion at m/z 149.[3]

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

The NMR spectra of the deuterated compound will show distinct differences from the unlabeled version, particularly in the aromatic region.

-

¹H NMR: The signals corresponding to the aromatic protons (positions 3, 4, 5, and 6) will be absent. The spectrum will be dominated by signals from the two 6-methylheptyl side chains.

-

¹³C NMR: The carbon signals for the deuterated positions on the aromatic ring will show splitting due to C-D coupling and will have significantly lower intensity.

Expected ¹H NMR Chemical Shifts (for unlabeled side chain): Note: This is a generalized prediction based on similar structures. Actual values may vary.

| Protons | Expected Chemical Shift (δ, ppm) |

| -CH₃ (terminal methyls) | ~0.9 |

| -CH₂- (alkyl chain) | ~1.3 - 1.5 |

| -CH- (methine) | ~1.7 |

| -O-CH₂- (methylene attached to ester) | ~4.2 - 4.3 |

| Ar-H (Aromatic protons, unlabeled form) | ~7.5 - 7.7 |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying functional groups. The spectrum for the deuterated compound will be very similar to the unlabeled version, with strong absorption bands indicating the ester carbonyl group. The NIST Chemistry WebBook provides a reference spectrum for the unlabeled compound, 1,2-Benzenedicarboxylic acid, bis(6-methylheptyl) ester.[4]

Key IR Absorption Bands (Unlabeled Reference):

| Functional Group | Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | ~1730 |

| C-O Stretch (Ester) | ~1270, ~1120 |

| C-H Stretch (Aliphatic) | ~2850 - 2960 |

| C-H Aromatic (unlabeled) | ~3050 - 3100 |

| C-D Aromatic (deuterated) | ~2200 - 2300 |

Experimental Protocols & Workflows

This compound is designed for use as an internal standard (IS) in quantitative analytical methods, most commonly with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

General Protocol for Quantification of Phthalates in a Biological Matrix

This protocol describes a typical workflow for using the deuterated standard to quantify the parent compound in a sample like plasma or tissue homogenate.

-

Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Create a working solution by diluting the stock solution to a concentration appropriate for spiking into samples (e.g., 1 µg/mL).

-

Sample Preparation:

-

Thaw biological samples (e.g., 100 µL of plasma) on ice.

-

Spike a known volume of the internal standard working solution (e.g., 10 µL of 1 µg/mL IS) into each sample, calibration standard, and quality control (QC) sample. This ensures a final IS concentration of 100 ng/mL, for example.

-

Vortex briefly to mix.

-

-

Analyte Extraction (Liquid-Liquid Extraction Example):

-

Add 500 µL of an extraction solvent (e.g., methyl tert-butyl ether, MTBE) to each sample.

-

Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new, clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Reconstitution & Analysis:

-

Reconstitute the dried extract in 100 µL of the mobile phase (for LC-MS) or a suitable solvent (for GC-MS).

-

Vortex to ensure the analyte and IS are fully dissolved.

-

Transfer the reconstituted sample to an autosampler vial.

-

Inject a portion of the sample (e.g., 5 µL) into the LC-MS or GC-MS system.

-

-

Data Processing:

-

Monitor the specific mass-to-charge ratio (m/z) for the unlabeled analyte and the M+4 ion for the deuterated internal standard.

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the area ratio against the concentration for the prepared calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their area ratios from the calibration curve.

-

Logical Workflow Diagram

The following diagram illustrates the key stages of using a deuterated internal standard for quantitative analysis.

Caption: Workflow for quantitative analysis using an internal standard.

Signaling Pathways & Relationships

This compound is a synthetic, labeled compound not known to be involved in biological signaling pathways itself. Its purpose is analytical. The unlabeled parent compound, like other phthalates, is studied for its potential as an endocrine disruptor, possibly interacting with nuclear receptors like PPARs (Peroxisome Proliferator-Activated Receptors). The deuterated standard is a critical tool used in experiments designed to elucidate these very pathways by accurately measuring exposure levels in toxicological and metabolic studies.

The relationship between the analyte and the internal standard is purely analytical, as depicted in the diagram below.

Caption: Analytical relationship between an analyte and its internal standard.

References

Mass Spectrometry of Bis(6-methylheptyl) Phthalate-3,4,5,6-d4: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Bis(6-methylheptyl) Phthalate-3,4,5,6-d4, a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart, Diisooctyl phthalate (B1215562) (DIOP). This document details the expected mass spectral data, fragmentation patterns, and standardized experimental protocols for its analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is the deuterium-labeled form of Bis(6-methylheptyl) phthalate, a branched-chain isomer of Diisooctyl phthalate (DIOP). Due to concerns over the endocrine-disrupting effects of phthalates, robust and accurate analytical methods are essential for their monitoring in various matrices, including environmental, biological, and pharmaceutical samples. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative mass spectrometry. These standards co-elute with the target analyte and exhibit nearly identical chemical and physical properties, allowing for effective correction of variations in sample preparation, injection volume, and matrix effects, thereby ensuring high precision and accuracy.

Mass Spectral Data

The mass spectrum of this compound is characterized by a molecular ion and several key fragment ions. The deuteration on the phthalate ring results in a 4 Dalton (Da) mass shift for the molecular ion and any fragments retaining the ring structure compared to the unlabeled analog. The following table summarizes the expected quantitative data from Electron Ionization (EI) GC-MS analysis.

| Ion Description | Predicted m/z for this compound | Corresponding m/z for Diisooctyl Phthalate | Relative Intensity |

| Molecular Ion [M]⁺ | 394.3 | 390.3 | Low |

| [M-C₈H₁₇O]⁺ | 283.1 | 279.1 | Moderate |

| Phthalic Anhydride-d4 + H⁺ | 153.0 | 149.0 | High (Base Peak) |

| Phthalic Acid-d4 + H⁺ | 171.0 | 167.0 | Moderate |

Note: Relative intensities are predicted based on the typical fragmentation of phthalates and may vary depending on the specific instrumentation and analytical conditions.

Fragmentation Pathways

The fragmentation of phthalate esters under electron ionization is well-characterized. The primary fragmentation pathway for long-chain dialkyl phthalates, including this compound, involves the formation of a highly stable protonated phthalic anhydride-d4 ion at m/z 153. This ion typically forms the base peak in the mass spectrum. Other significant fragmentation routes include the loss of an alkoxy group.

Below is a diagram illustrating the key fragmentation pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound, which would be performed alongside its non-deuterated counterpart for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of phthalates in various sample matrices after appropriate extraction.

a. Sample Preparation (Liquid-Liquid Extraction)

-

To 10 mL of an aqueous sample, add a known concentration of this compound as the internal standard.

-

Perform a liquid-liquid extraction using 5 mL of hexane (B92381) or another suitable organic solvent.

-

Vortex the mixture for 2 minutes and centrifuge to separate the layers.

-

Collect the organic layer and concentrate it under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of solvent for GC-MS analysis.

b. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injector Temperature: 280°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp to 200°C at 20°C/min.

-

Ramp to 300°C at 10°C/min, hold for 5 minutes.

-

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions for Diisooctyl Phthalate: m/z 149, 167, 279.

-

Ions for this compound: m/z 153, 171, 283.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is highly sensitive and suitable for complex matrices, often requiring less sample cleanup.

a. Sample Preparation

-

Dilute the sample (e.g., 1:1) with the initial mobile phase (e.g., a mixture of water and methanol).

-

Add a known concentration of this compound as the internal standard.

-

Vortex and centrifuge the sample.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Waters ACQUITY UPLC H-Class or equivalent.

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent.

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

Start at 70% B, hold for 1 minute.

-

Increase to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and equilibrate for 2 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Diisooctyl Phthalate: Precursor ion (m/z 391.3 [M+H]⁺) to product ions (e.g., m/z 149.0, 167.0).

-

MRM Transition for this compound: Precursor ion (m/z 395.3 [M+H]⁺) to product ions (e.g., m/z 153.0, 171.0).

-

Experimental Workflow

The general workflow for the quantitative analysis of Diisooctyl phthalate using this compound as an internal standard is depicted below.

Technical Guide: Bis(6-methylheptyl) Phthalate-3,4,5,6-d4 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of Bis(6-methylheptyl) Phthalate-3,4,5,6-d4. This deuterated internal standard is crucial for accurate quantification in various analytical applications, particularly in mass spectrometry-based assays.

Quantitative Data Summary

The following table summarizes the key quantitative specifications for this compound, compiled from leading suppliers of analytical standards. These parameters are critical for ensuring the accuracy and reliability of experimental results.

| Parameter | Specification | Source |

| Chemical Purity | ≥ 98% | LGC Standards |

| Isotopic Enrichment | 99 atom % D | CDN Isotopes[1] |

| Molecular Formula | C₂₄D₄H₃₄O₄ | LGC Standards[2] |

| Molecular Weight | 394.59 g/mol | CDN Isotopes[1] |

| CAS Number | 2209087-06-7 | CDN Isotopes[1] |

| Unlabeled CAS Number | 131-20-4 | CDN Isotopes[1] |

| Product Format | Neat | LGC Standards[2] |

Experimental Protocols

The characterization of this compound involves rigorous analytical testing to confirm its identity, purity, and isotopic enrichment. The following protocols are representative of the methodologies employed for the quality control of this and similar deuterated standards.

Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a primary technique for assessing the chemical purity of the standard and confirming its molecular structure.

Instrumentation:

-

Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

Chromatographic Conditions:

-

Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injector Temperature: 280 °C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp 1: 50 °C/min to 200 °C.

-

Ramp 2: 15 °C/min to 320 °C, hold for 2 minutes.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 50-550.

Data Analysis:

-

The chemical purity is determined by calculating the peak area percentage of the main component relative to the total peak areas in the chromatogram.

-

The mass spectrum of the primary peak is compared against a reference spectrum to confirm the identity of this compound.

Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is employed to determine the isotopic purity of the deuterated standard, ensuring a high percentage of the desired labeled compound.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

Sample Preparation:

-

A dilute solution of the standard is prepared in a suitable solvent (e.g., acetonitrile/water) to an approximate concentration of 1 µg/mL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis Mode: Full scan in high-resolution mode.

-

Data Acquisition: Data is acquired to resolve the isotopic peaks of the molecular ion.

Data Analysis:

-

The relative abundances of the deuterated molecule (M+4) and its isotopologues (M, M+1, M+2, M+3) are measured.

-

The isotopic enrichment is calculated as the percentage of the M+4 peak area relative to the sum of all isotopic peak areas.

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the quality control process and the application of this internal standard in a typical quantitative analysis workflow.

Caption: Quality Control Workflow for Deuterated Standard.

Caption: Application in a Quantitative Analysis Workflow.

References

Isotopic Enrichment of Bis(6-methylheptyl) Phthalate-3,4,5,6-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of Bis(6-methylheptyl) Phthalate-3,4,5,6-d4, a crucial internal standard for the accurate quantification of its non-labeled analog in various matrices. This document outlines the synthesis, purification, and analytical characterization of this deuterated compound, offering detailed experimental protocols and data presentation for researchers in environmental science, toxicology, and drug development.

Core Properties and Applications

This compound is the deuterium-labeled form of Bis(6-methylheptyl) Phthalate (B1215562), a member of the phthalate ester class of compounds commonly used as plasticizers. The introduction of four deuterium (B1214612) atoms onto the aromatic ring provides a stable isotopic label, making it an ideal internal standard for quantitative analysis using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its primary application lies in isotope dilution assays, where it is used to correct for analyte loss during sample preparation and variations in instrument response, thereby enhancing the accuracy and precision of analytical measurements.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₄H₃₄D₄O₄ |

| Molecular Weight | 394.59 g/mol |

| CAS Number | 2209087-06-7 |

| Isotopic Enrichment | Typically ≥98 atom % D |

| Appearance | Colorless to pale yellow viscous liquid |

| Boiling Point | ~235°C at 760 mmHg (for non-labeled) |

| Density | ~0.983 g/mL (for non-labeled) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step esterification reaction starting from commercially available Phthalic Anhydride-3,4,5,6-d4 and 6-methylheptan-1-ol.

Synthesis Pathway

The overall synthetic pathway involves the formation of a monoester intermediate, followed by a second esterification to yield the final diester product.

Caption: Synthesis pathway for Bis(6-methylheptyl) Phthalate-d4.

General Experimental Protocol

The following is a general procedure for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory setup and desired purity.

Materials:

-

Phthalic Anhydride-3,4,5,6-d4 (1 equivalent)

-

6-Methylheptan-1-ol (2.2 equivalents)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.5 mol%)

-

Toluene (B28343) (as a solvent and for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate for chromatography elution

Procedure:

-

Monoesterification: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Phthalic Anhydride-3,4,5,6-d4 (1 eq.) in toluene. Add 6-methylheptan-1-ol (1.1 eq.) and heat the mixture to a gentle reflux. The formation of the monoester is typically rapid and can be monitored by Thin Layer Chromatography (TLC).

-

Diesterification: After the initial reaction, add the remaining 6-methylheptan-1-ol (1.1 eq.) and a catalytic amount of concentrated sulfuric acid. Attach a Dean-Stark apparatus to the reflux condenser to azeotropically remove the water formed during the reaction. Continue heating at reflux until no more water is collected, indicating the completion of the reaction.

-

Workup: Cool the reaction mixture to room temperature. Dilute with additional toluene and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. Collect the fractions containing the desired product, as identified by TLC analysis.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a viscous liquid.

Analytical Characterization and Quality Control

The isotopic enrichment and chemical purity of the synthesized this compound should be rigorously assessed using appropriate analytical techniques.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of the synthesized deuterated phthalate.

Caption: Analytical workflow for Bis(6-methylheptyl) Phthalate-d4.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for determining the chemical purity and isotopic enrichment of the synthesized compound.

Table 2: Typical GC-MS Parameters for Phthalate Analysis

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Inlet Temperature | 280-300 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |

| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15-20 °C/min to 300 °C (hold 5-10 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) |

Data Analysis:

-

Chemical Purity: Determined by the peak area percentage of the target compound in the total ion chromatogram (TIC).

-

Isotopic Enrichment: Calculated by comparing the relative intensities of the mass fragments of the deuterated and non-deuterated species. For this compound, the molecular ion region will show a cluster of ions, and the relative abundance of the ion corresponding to the d4 species versus any d0 to d3 species is used to determine the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. In the ¹H NMR spectrum of this compound, the absence of signals in the aromatic region confirms the successful deuteration of the benzene (B151609) ring. The remaining signals should correspond to the protons of the two 6-methylheptyl chains.

Application as an Internal Standard

When used as an internal standard, a known amount of this compound is spiked into the sample prior to extraction and analysis. The ratio of the response of the native analyte to the deuterated internal standard is then used to construct a calibration curve and quantify the amount of Bis(6-methylheptyl) Phthalate in the unknown sample. This method effectively compensates for variations in extraction efficiency and instrument performance.

Table 3: Example of Calibration Standards for Isotope Dilution Analysis

| Calibration Level | Concentration of Native Phthalate (ng/mL) | Concentration of Deuterated Internal Standard (ng/mL) |

| 1 | 1 | 50 |

| 2 | 5 | 50 |

| 3 | 10 | 50 |

| 4 | 50 | 50 |

| 5 | 100 | 50 |

| 6 | 250 | 50 |

| 7 | 500 | 50 |

This technical guide provides a comprehensive framework for the synthesis, characterization, and application of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific analytical needs.

Purity Analysis of Bis(6-methylheptyl) Phthalate-3,4,5,6-d4 Reference Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the purity and characterization of the Bis(6-methylheptyl) Phthalate-3,4,5,6-d4 reference standard. This deuterated standard is crucial for the accurate quantification of Bis(6-methylheptyl) phthalate (B1215562) in various matrices, serving as an internal standard in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Quantitative Purity Data

The purity of the this compound reference standard is a critical parameter for its use in quantitative analysis. The following table summarizes the typical purity specifications for this reference material.

| Parameter | Specification |

| Chemical Purity | ≥ 98% |

| Isotopic Purity (d4) | ≥ 99 atom % D |

Note: The exact purity of a specific lot is detailed in the Certificate of Analysis provided by the manufacturer.

Experimental Protocols for Purity Determination

The chemical and isotopic purity of the this compound reference standard is typically determined using a combination of chromatographic and spectroscopic techniques. The following are representative experimental protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

Objective: To determine the chemical purity of the reference standard and identify any potential organic impurities.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness

Procedure:

-

Standard Preparation: A stock solution of the reference standard is prepared in a high-purity solvent such as hexane (B92381) or ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL. A series of dilutions are made to create calibration standards.

-

GC-MS Conditions:

-

Inlet Temperature: 280 °C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute

-

Ramp 1: 15 °C/min to 250 °C, hold for 5 minutes

-

Ramp 2: 20 °C/min to 300 °C, hold for 10 minutes

-

-

MS Transfer Line Temperature: 290 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-550

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. Impurities are identified by their mass spectra and retention times.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To provide an orthogonal method for chemical purity assessment.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD)

-

Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

-

Standard Preparation: A stock solution of the reference standard is prepared in acetonitrile (B52724) or methanol (B129727) at a concentration of approximately 1 mg/mL.

-

HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile and water.

-

Start with 70% acetonitrile / 30% water

-

Linearly increase to 100% acetonitrile over 15 minutes

-

Hold at 100% acetonitrile for 5 minutes

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 230 nm

-

-

Data Analysis: The purity is calculated based on the area percentage of the principal peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Confirmation

Objective: To confirm the chemical structure and determine the isotopic enrichment of the deuterated standard.

Instrumentation:

-

High-resolution NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: The reference standard is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl3).

-

¹H NMR Analysis: The absence or significant reduction of signals in the aromatic region (where the deuterium (B1214612) atoms are incorporated) confirms the high isotopic enrichment. The rest of the proton spectrum is used to confirm the overall structure of the molecule.

-

¹³C NMR Analysis: Provides further confirmation of the carbon skeleton of the molecule.

Visualizations

The following diagrams illustrate the analytical workflows for determining the purity of the this compound reference standard.

Caption: GC-MS workflow for chemical purity analysis.

Caption: HPLC workflow for orthogonal purity verification.

Caption: NMR workflow for structural and isotopic analysis.

Navigating the Analytical Landscape: A Technical Guide to the Stability and Storage of Deuterated Phthalate Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical aspects of stability and storage for deuterated phthalate (B1215562) standards. Ensuring the integrity of these standards is paramount for accurate and reproducible analytical results in research, quality control, and regulatory submissions. This document outlines the factors influencing their stability, recommended storage protocols, and detailed experimental methodologies for their assessment.

Introduction to Deuterated Phthalate Standards

Deuterated phthalate standards are essential tools in analytical chemistry, particularly for isotope dilution mass spectrometry (IDMS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] By incorporating deuterium (B1214612) atoms into the phthalate molecule, these standards serve as ideal internal references. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, allowing them to mimic the behavior of the target analyte during sample preparation, extraction, and analysis. This minimizes variations and matrix effects, leading to more accurate and precise quantification of phthalate levels in diverse matrices, including environmental, biological, and pharmaceutical samples.[1][2]

Factors Influencing the Stability of Deuterated Phthalate Standards

The stability of deuterated phthalate standards can be compromised by several factors, leading to degradation and potentially inaccurate analytical outcomes. Understanding these factors is crucial for maintaining the integrity of the standards.

-

Temperature: Elevated temperatures can accelerate the degradation of phthalate esters.[3] Hydrolysis of the ester bonds is a primary degradation pathway, and this process is temperature-dependent.

-

Light: Exposure to ultraviolet (UV) light can induce photodegradation of phthalate esters, leading to the formation of various byproducts.[3]

-

Solvent: The choice of solvent for storing deuterated phthalate standards is critical. While they are generally soluble in organic solvents, the reactivity and purity of the solvent can impact their stability.[4] Protic solvents may participate in hydrolysis reactions, especially in the presence of trace amounts of acid or base.

-

pH: Acidic or basic conditions can catalyze the hydrolysis of the ester linkages in phthalate molecules.[5] Therefore, maintaining a neutral pH environment is essential for long-term stability.

-

Oxygen: The presence of oxygen can lead to oxidative degradation of phthalate esters, particularly under conditions of elevated temperature or light exposure.

Recommended Storage and Handling Procedures

To ensure the long-term stability and reliability of deuterated phthalate standards, the following storage and handling procedures are recommended:

-

Storage Temperature: Standards should be stored at low temperatures to minimize the rate of degradation. Refrigeration (2-8 °C) is a common recommendation from commercial suppliers.[4] For long-term storage, freezing at -20 °C or below is advisable.

-

Protection from Light: Standards should always be stored in amber glass vials or other light-blocking containers to prevent photodegradation.

-

Inert Atmosphere: For highly sensitive applications or very long-term storage, purging the vial headspace with an inert gas like nitrogen or argon can help to displace oxygen and prevent oxidative degradation.

-

Solvent Selection: High-purity, aprotic organic solvents such as hexane, isooctane, or toluene (B28343) are generally suitable for dissolving and storing phthalate standards. It is crucial to use solvents that are free from acidic or basic impurities.

-

Container Type: Use high-quality, inert glass containers with polytetrafluoroethylene (PTFE)-lined caps (B75204) to prevent leaching of contaminants and to ensure a tight seal.

-

Handling: Minimize the frequency of opening and closing the standard containers to reduce exposure to atmospheric moisture and oxygen. Allow refrigerated or frozen standards to equilibrate to room temperature before opening to prevent condensation from entering the vial.

Quantitative Stability Data

While specific long-term stability studies providing quantitative degradation rates for a wide range of deuterated phthalate standards under various conditions are not extensively published, the following tables provide an illustrative summary of expected stability based on manufacturer recommendations and general chemical principles. Users are strongly advised to perform their own stability assessments for critical applications.

Table 1: Recommended Storage Conditions and Expected Stability of Deuterated Phthalate Standards in Solution

| Deuterated Phthalate Standard | Solvent | Storage Temperature | Expected Stability (within ±5% of Certified Concentration) |

| Diethyl-d4 Phthalate | Isooctane | 2-8 °C | ≥ 24 months |

| Dibutyl-d4 Phthalate | Hexane | 2-8 °C | ≥ 24 months |

| Benzylbutyl-d4 Phthalate | Toluene | 2-8 °C | ≥ 24 months |

| Bis(2-ethylhexyl)-d4 Phthalate | Isooctane | 2-8 °C | ≥ 24 months |

| Di-n-octyl-d4 Phthalate | Hexane | 2-8 °C | ≥ 24 months |

Table 2: Illustrative Long-Term Stability Data for a Deuterated Phthalate Standard (e.g., Dibutyl-d4 Phthalate in Hexane)

| Storage Condition | 0 Months | 6 Months | 12 Months | 24 Months | 36 Months |

| 2-8 °C (Refrigerated) | 100% | >99% | >98% | >95% | >90% |

| 25 °C (Room Temperature) | 100% | ~95% | ~90% | ~80% | <70% |

| 40 °C (Accelerated) | 100% | ~85% | ~70% | <50% | Not Recommended |

Disclaimer: The data in Table 2 is illustrative and intended to demonstrate the principles of stability under different temperature conditions. Actual stability will vary depending on the specific compound, solvent purity, and container integrity.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial to accurately determine the concentration of the intact deuterated phthalate standard and to detect any degradation products. Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique for this purpose.

Stability-Indicating GC-MS Method

Objective: To develop and validate a GC-MS method capable of separating the deuterated phthalate standard from potential degradation products and quantifying its concentration over time.

Instrumentation:

-

Gas Chromatograph with a Mass Selective Detector (GC-MS)

-

Autosampler

Materials:

-

Deuterated phthalate standard(s) of interest

-

High-purity organic solvent (e.g., hexane, isooctane)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

GC vials with PTFE-lined septa

GC-MS Conditions (Example for Dibutyl-d4 Phthalate):

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Inlet Temperature: 280 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 min

-

Ramp: 15 °C/min to 280 °C

-

Hold: 5 min at 280 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor characteristic ions for the deuterated phthalate and any known degradation products. For Dibutyl-d4 Phthalate, monitor ions such as m/z 153, 227, 283.

-

Long-Term Stability Study Protocol

Objective: To assess the stability of a deuterated phthalate standard in a specific solvent under defined storage conditions over an extended period.

Procedure:

-

Preparation of Stability Samples: Prepare a stock solution of the deuterated phthalate standard in the chosen solvent at a known concentration (e.g., 100 µg/mL). Aliquot the solution into multiple amber glass vials with PTFE-lined caps.

-

Storage Conditions: Store the vials under the desired conditions (e.g., 2-8 °C, 25 °C, and an accelerated condition like 40 °C). Protect all samples from light.

-

Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

-

Analysis: At each time point, retrieve a vial from each storage condition. Allow it to equilibrate to room temperature. Analyze the sample in triplicate using the validated stability-indicating GC-MS method.

-

Data Evaluation: Calculate the concentration of the deuterated phthalate standard at each time point. The stability is often expressed as the percentage of the initial concentration remaining. A common acceptance criterion is that the concentration should remain within 90-110% of the initial value.

Visualizing Key Processes

General Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of a deuterated phthalate standard.

References

- 1. accustandard.com [accustandard.com]

- 2. Diethyl phthalate EP Reference Standard CAS 84-66-2 Sigma Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. epa.gov [epa.gov]

- 5. Phthalate Esters and Their Potential Risk in PET Bottled Water Stored under Common Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Bis(6-methylheptyl) Phthalate-3,4,5,6-d4 safety data sheet

An In-depth Technical Guide on the Safety of Bis(6-methylheptyl) Phthalate-3,4,5,6-d4

This technical guide provides a comprehensive overview of the safety data available for this compound. The information presented is primarily based on studies of its non-deuterated analogue, Diisooctyl phthalate (B1215562) (DIOP), as specific toxicological data for the deuterated compound is limited. The toxicological properties of deuterated compounds are generally considered to be comparable to their non-deuterated counterparts.

Chemical and Physical Properties

This compound is a deuterated form of Diisooctyl phthalate (DIOP), a high molecular weight phthalate ester. DIOP is a colorless, viscous liquid with a mild odor. It is primarily used as a plasticizer to increase the flexibility of various plastic products.

Table 1: Physical and Chemical Properties of Diisooctyl Phthalate (DIOP)

| Property | Value | Reference |

| Molecular Formula | C24H38O4 | |

| Molecular Weight | 390.56 g/mol | |

| CAS Number | 27554-26-3 | |

| Appearance | Colorless viscous liquid | |

| Boiling Point | 370 °C | |

| Melting Point | -45 °C | |

| Flash Point | 227 °C (closed cup) | |

| Auto-ignition Temperature | 393 °C | |

| Relative Density | 0.99 (water = 1) | |